Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid
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Overview
Description
Boc-®-3-Amino-3-(2-thienyl)-propionic acid is a chiral amino acid derivative that features a thienyl group attached to the propionic acid backbone. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-3-(2-thienyl)-propionic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for Boc-®-3-Amino-3-(2-thienyl)-propionic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Boc-®-3-Amino-3-(2-thienyl)-propionic acid can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the thienyl group, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted thienyl compounds
Scientific Research Applications
Boc-®-3-Amino-3-(2-thienyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(2-thienyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the amino and carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Boc-®-3-Amino-4-(2-thienyl)-butyric acid
- Boc-®-3-Amino-3-(2-furyl)-propionic acid
- Boc-®-3-Amino-3-(2-pyridyl)-propionic acid
Comparison: Boc-®-3-Amino-3-(2-thienyl)-propionic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. Compared to similar compounds with different heterocyclic groups (e.g., furyl, pyridyl), the thienyl group can offer different reactivity and binding characteristics, making it suitable for specific applications in synthesis and drug design.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASXWOGBMOZJB-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-98-7 |
Source
|
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500788-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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